

Preclinical Profile of LB30057: A Discontinued Oral Thrombin Inhibitor

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Compound of Interest

Compound Name: LB30057

Cat. No.: B1674644

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This technical guide provides a comprehensive overview of the available preclinical data on **LB30057**, a benzamidrazone-based selective oral thrombin inhibitor. The development of this compound was discontinued, and this document consolidates the publicly accessible information regarding its efficacy and safety profile.

Efficacy Data

The preclinical efficacy of **LB30057** was evaluated based on its inhibitory activity against thrombin and its antithrombotic effects in animal models. The key findings are summarized below.

In Vitro Potency and Selectivity

LB30057 demonstrated potent and selective inhibition of human thrombin. Its inhibitory constant (K_i) was determined against thrombin and the related serine protease, trypsin, to assess its selectivity.

Target Enzyme	Inhibitory Constant (K _i)	Reference
Human Thrombin	0.38 nM	[1] [2]
Bovine Trypsin	3290 nM	[1]

In Vivo Antithrombotic Activity

The in vivo efficacy of **LB30057** was assessed in a rat carotid artery thrombosis model. Oral administration of the compound demonstrated a significant dose-dependent antithrombotic effect.

Animal Model	Administration Route	Key Findings	Reference
Rat Carotid Artery Thrombosis	Oral	Significantly increased the time to occlusion and improved carotid arterial patency.	[3]

Safety and Pharmacokinetic Data

Publicly available information on the safety and pharmacokinetics of **LB30057** is limited. The primary data point relates to its oral bioavailability in a preclinical species.

Parameter	Species	Value	Reference
Oral Bioavailability	Dog	58%	[1]

No detailed toxicology studies or comprehensive safety data for **LB30057** are available in the public domain. The reasons for the discontinuation of its development have not been publicly disclosed.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical evaluation of **LB30057** are not fully available in the published literature. The following descriptions are based on the methods sections of the cited abstracts and general knowledge of standard pharmacological assays.

Determination of Inhibitory Constant (K_i)

The inhibitory activity of **LB30057** against human thrombin and bovine trypsin was likely determined using a standard in vitro amidolytic assay. This method typically involves:

- Incubation: The enzyme (thrombin or trypsin) is incubated with various concentrations of the inhibitor (**LB30057**).
- Substrate Addition: A chromogenic or fluorogenic substrate specific to the enzyme is added to the mixture.
- Measurement: The rate of substrate cleavage is measured spectrophotometrically or fluorometrically.
- Calculation: The K_i value is calculated from the inhibition data using appropriate kinetic models, such as the Michaelis-Menten equation.

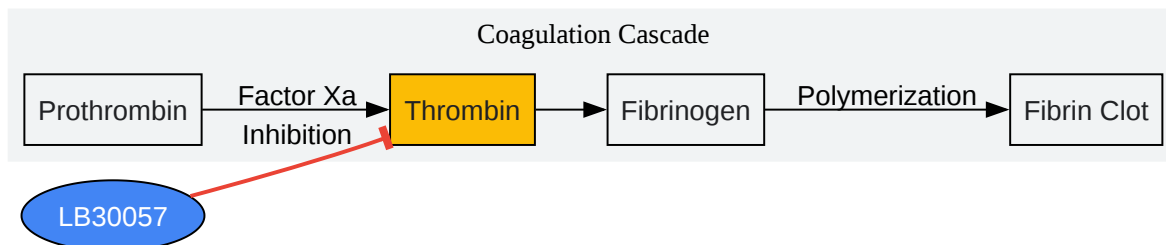
Rat Carotid Artery Thrombosis Model

This in vivo model is a common method to evaluate the efficacy of antithrombotic agents. The general procedure involves:

- Animal Preparation: Rats are anesthetized, and the carotid artery is surgically exposed.
- Thrombosis Induction: Thrombosis is induced by applying a thrombogenic stimulus, such as ferric chloride, to the arterial wall.
- Drug Administration: **LB30057** is administered orally at various doses prior to the induction of thrombosis.
- Endpoint Measurement: The primary endpoints are typically the time to vessel occlusion, which is monitored using a flow probe, and the patency of the artery after a defined period.

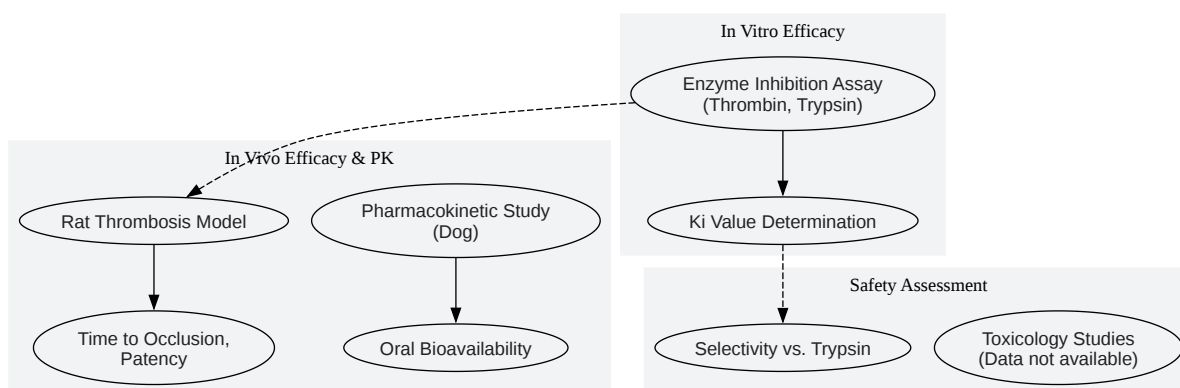
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of **LB30057** and the general workflow of its preclinical evaluation.



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Mechanism of action of **LB30057**.



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General preclinical evaluation workflow for **LB30057**.

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